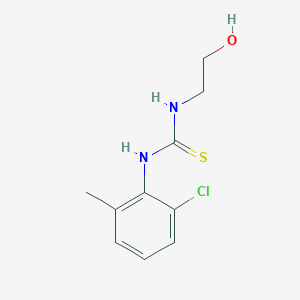
(Ethene-1,1-diyl)bis(triethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethene-1,1-diyl)bis(triethylstannane) is an organotin compound that features two triethylstannane groups attached to a central ethene-1,1-diyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Ethene-1,1-diyl)bis(triethylstannane) can be synthesized through the reaction of ethene-1,1-diyl with triethylstannane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where ethene-1,1-diyl is reacted with triethylstannane in the presence of a palladium catalyst and a suitable base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (ethene-1,1-diyl)bis(triethylstannane) may involve large-scale palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Ethene-1,1-diyl)bis(triethylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding stannyl hydrides.
Substitution: The triethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used to substitute the triethylstannane groups.
Major Products
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Stannyl hydrides.
Substitution: Compounds with new functional groups replacing the triethylstannane groups.
Aplicaciones Científicas De Investigación
(Ethene-1,1-diyl)bis(triethylstannane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which (ethene-1,1-diyl)bis(triethylstannane) exerts its effects involves the formation and cleavage of carbon-tin bonds. The compound can act as a source of triethylstannyl groups, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the triethylstannyl groups with other reactants or catalysts.
Comparación Con Compuestos Similares
Similar Compounds
(Ethene-1,2-diyl)bis(triethylstannane): Similar structure but with a different arrangement of the ethene moiety.
(Ethane-1,2-diyl)bis(triethylstannane): Features an ethane moiety instead of ethene.
(Propane-1,3-diyl)bis(triethylstannane): Contains a propane moiety with triethylstannane groups at the 1 and 3 positions.
Uniqueness
(Ethene-1,1-diyl)bis(triethylstannane) is unique due to its specific arrangement of the ethene-1,1-diyl moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific applications in organic synthesis and materials science that may not be achievable with other similar compounds.
Propiedades
Número CAS |
52750-80-8 |
|---|---|
Fórmula molecular |
C14H32Sn2 |
Peso molecular |
437.8 g/mol |
Nombre IUPAC |
triethyl(1-triethylstannylethenyl)stannane |
InChI |
InChI=1S/6C2H5.C2H2.2Sn/c7*1-2;;/h6*1H2,2H3;1H2;; |
Clave InChI |
FTZZMBUOJRMRLH-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C(=C)[Sn](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)


![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)




![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)

